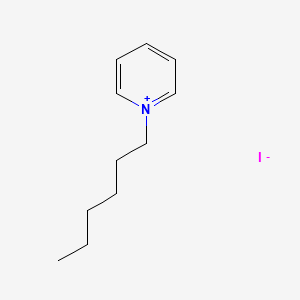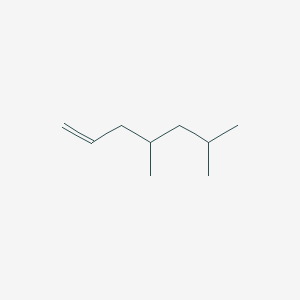
4,6-Dimethyl-1-heptene
Vue d'ensemble
Description
4,6-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18 . It has a molecular weight of 126.2392 .
Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-1-heptene consists of nine carbon atoms and eighteen hydrogen atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
4,6-Dimethyl-1-heptene has several physical and chemical properties. It has a normal boiling temperature, a critical temperature, and a critical pressure . It also has a specific density and an enthalpy of vaporization or sublimation as a function of temperature .Applications De Recherche Scientifique
Synthesis of Key Intermediates
- Synthesis of Alpha-Irone Precursors : The study by Watanabe et al. (1973) discusses the synthesis of 5,6-dimethyl-5-hepten-2-one from 2,3-dimethyl-1,3-butadiene, a process involving 4,6-dimethyl-1-heptene as a key intermediate in the preparation of α-irone, an important fragrance compound. This highlights its role in fragrance chemistry (Watanabe, Suga, & Fujita, 1973).
In Organic Reactions and Catalyst Studies
- Oligomerization of Propylene : Mise et al. (1991) investigated the oligomerization of propylene using specific catalysts, where 4,6-dimethyl-1-heptene was identified as one of the abnormal oligomers formed. This study provides insights into the behavior of 4,6-dimethyl-1-heptene in industrial polymerization processes (Mise, Kageyama, Miya, & Yamazaki, 1991).
In Material Science
- Photoreaction with Iron Carbonyls : Research by Pinkerton et al. (1978) discusses the photoreaction of certain organic compounds with Fe(CO)5, leading to complexes involving structures like 5,6-dimethylene-7-oxabicyclo[2.2.1]hept-2-ene. The study of such reactions can offer valuable insights into material science and coordination chemistry (Pinkerton et al., 1978).
In Analytical Chemistry
- Gas-Phase Reactions Study : Atkinson et al. (1995) analyzed the products of gas-phase reactions of various alkenes, including 4,6-dimethyl-1-heptene, with O3. Such studies are crucial for understanding atmospheric chemistry and the behavior of organic compounds in the environment (Atkinson, Tuazon, & Aschmann, 1995).
In Organometallic Chemistry
- Study of Zirconocene-Allyl Complexes : Vatamanu (2014) conducted a study on the reaction of zirconocene compounds with 2,4-dimethyl-1-heptene, contributing to the understanding of organometallic chemistry and catalyst design (Vatamanu, 2014).
In Chemical Engineering
- Vaporization Enthalpies Determination : Verevkin et al. (2000) determined the vaporization enthalpies of various hydrocarbons, including 4,6-dimethyl-1-heptene. Such data is vital for chemical engineering and process design, especially in the field of thermodynamics (Verevkin, Wandschneider, & Heintz, 2000).
In Renewable Energy Research
- Synthesis of Renewable Jet and Diesel Fuels : Harvey and Quintana (2010) explored the synthesis of renewable fuels from 2-ethyl-1-hexene, a process where compounds like 4,6-dimethyl-1-heptene play a role. This research contributes to the development of sustainable energy solutions (Harvey & Quintana, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
4,6-dimethylhept-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h5,8-9H,1,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNZCWHTXTQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540820 | |
| Record name | 4,6-Dimethylhept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1-heptene | |
CAS RN |
7379-69-3 | |
| Record name | 4,6-Dimethylhept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



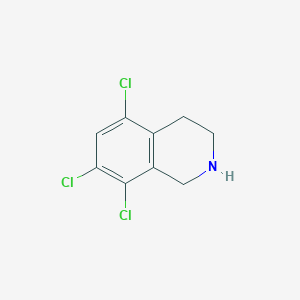
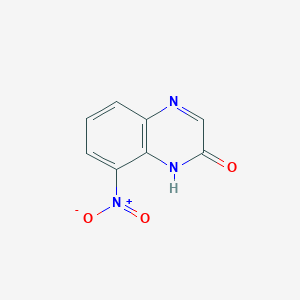
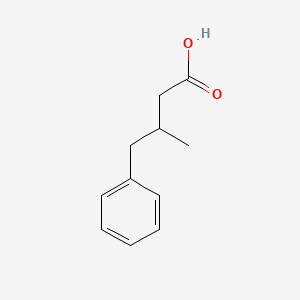
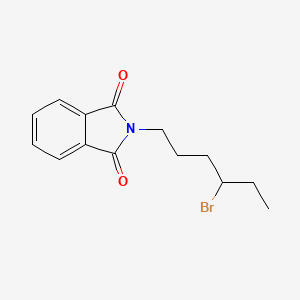
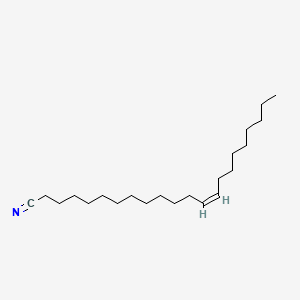
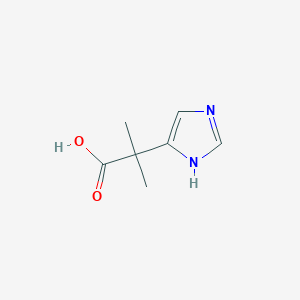
![Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B3056658.png)
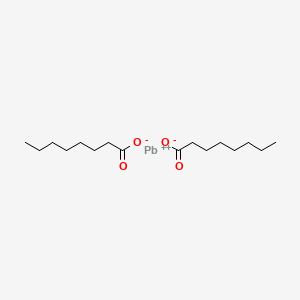
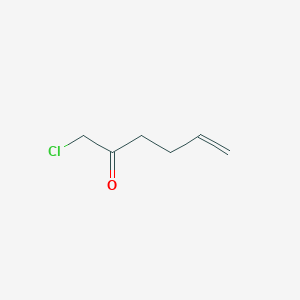
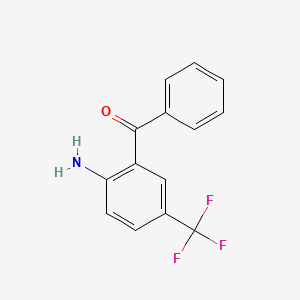
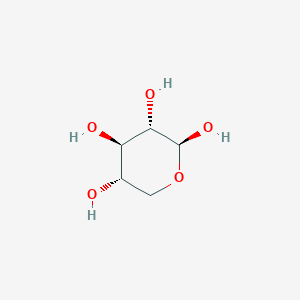
![4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3056666.png)
